

# Application Notes and Protocols for (3-Aminophenyl)methanesulfonamide in Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (3-Aminophenyl)methanesulfonamide

Cat. No.: B124046

[Get Quote](#)

## Introduction: The Strategic Value of (3-Aminophenyl)methanesulfonamide as a Synthetic Building Block

**(3-Aminophenyl)methanesulfonamide** is a bifunctional organic compound featuring both a nucleophilic aromatic amine and a methanesulfonamide group. This unique structural arrangement makes it a valuable reactant and scaffold in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The sulfonamide moiety is a key pharmacophore in a multitude of approved drugs due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its electron-withdrawing nature. [1][2] The primary aromatic amine provides a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for the effective utilization of **(3-Aminophenyl)methanesulfonamide** in organic synthesis. The focus is on leveraging its distinct reactivity to construct molecules of therapeutic interest, with a particular emphasis on the synthesis of kinase inhibitors.

## Key Physicochemical and Safety Data

A summary of essential data for **(3-Aminophenyl)methanesulfonamide** is provided below for quick reference.

| Property                 | Value   | Reference |
|--------------------------|---|-----------|
| CAS Number               | 344750-15-8   | [3]       |
| Molecular Formula        | C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> S  | [4]       |
| Molecular Weight         | 186.23 g/mol  | [4]       |
| Melting Point            | 117-121 °C  | [4]       |
| Appearance               | Solid   | [3]       |
| Hazard Statements        | H315 (Causes skin irritation),<br>H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4]       |
| Precautionary Statements | P261, P264, P271, P280,<br>P302 + P352, P305 + P351 +<br>P338   | [4]       |

Note: Always consult the Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information before handling this compound.

## Core Synthetic Applications and Reaction Protocols

**(3-Aminophenyl)methanesulfonamide** is a versatile building block that can participate in a range of organic reactions. The following sections detail its primary applications and provide generalized protocols that can be adapted to specific synthetic targets.

### N-Acylation: Synthesis of Amide Derivatives

The primary aromatic amine of **(3-Aminophenyl)methanesulfonamide** readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, and carboxylic

acids (in the presence of coupling agents), to form the corresponding amides. This reaction is fundamental in building more complex molecular scaffolds.

#### Causality Behind Experimental Choices:

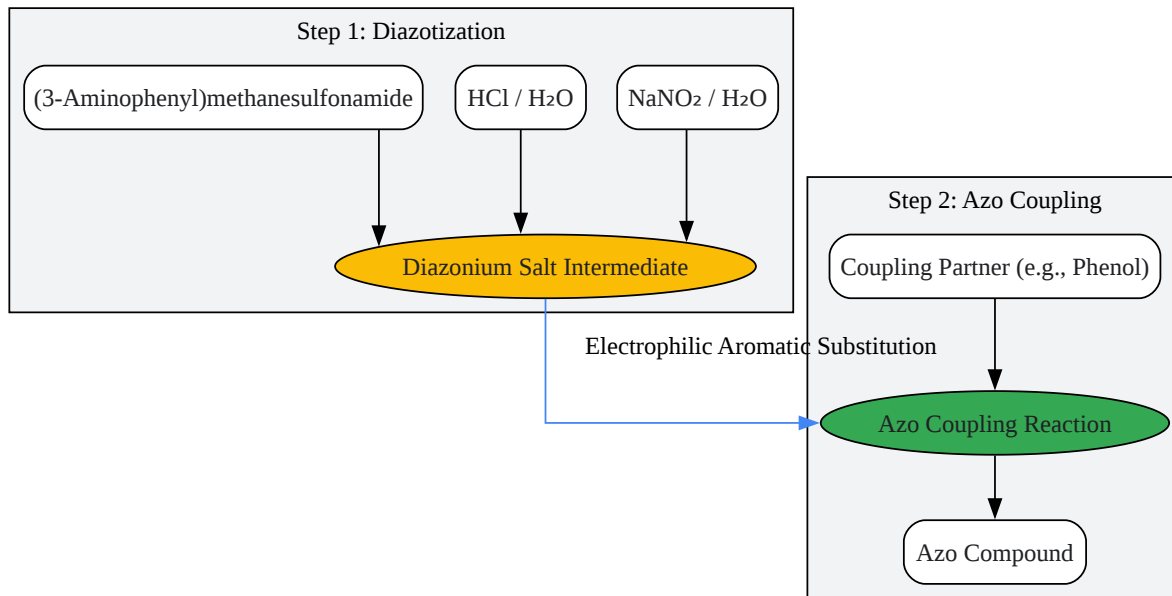
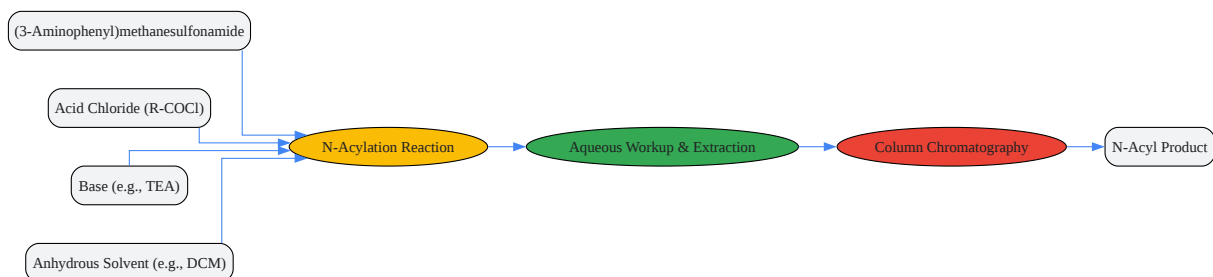
- **Base:** A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl generated when using acid chlorides, preventing protonation of the starting amine which would render it unreactive.
- **Solvent:** Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to prevent hydrolysis of the acylating agent.
- **Ultrasound Irradiation:** For reactions with anhydrides, ultrasound can be a green and efficient method, often proceeding without a solvent or catalyst and leading to shorter reaction times and higher yields.<sup>[5][6]</sup>

#### Generalized Protocol for N-Acylation with an Acid Chloride:

- Dissolve **(3-Aminophenyl)methanesulfonamide** (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add a suitable non-nucleophilic base, such as triethylamine (1.2 equiv).
- Cool the solution to 0 °C in an ice bath.
- Slowly add the acid chloride (1.1 equiv) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

Workflow for N-Acylation:



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [acgpubs.org](https://acgpubs.org) [[acgpubs.org](https://acgpubs.org)]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 4. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 6. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [[orientjchem.org](https://orientjchem.org)]
- To cite this document: BenchChem. [Application Notes and Protocols for (3-Aminophenyl)methanesulfonamide in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124046#3-aminophenyl-methanesulfonamide-as-a-reactant-in-organic-synthesis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)